Ethyl 4-cyclohexylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyclohexylbut-2-enoate is an organic compound with the molecular formula C12H20O2. It is an ester derived from the reaction between 4-cyclohexylbut-2-enoic acid and ethanol. This compound is known for its unique structural features, which include a cyclohexyl ring and an unsaturated ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyclohexylbut-2-enoate can be synthesized through the esterification of 4-cyclohexylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyclohexylbut-2-enoate undergoes various chemical reactions, including:
Hydrogenation: The double bond in the ester can be hydrogenated to form ethyl 4-cyclohexylbutanoate.
Hydrolysis: The ester can be hydrolyzed in the presence of a base or acid to yield 4-cyclohexylbut-2-enoic acid and ethanol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are commonly used under hydrogen gas.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used as reagents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Hydrogenation: Ethyl 4-cyclohexylbutanoate.
Hydrolysis: 4-cyclohexylbut-2-enoic acid and ethanol.
Oxidation: Cyclohexyl ketones or carboxylic acids.
Scientific Research Applications
Ethyl 4-cyclohexylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: The ester is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-cyclohexylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release 4-cyclohexylbut-2-enoic acid and ethanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Ethyl 4-cyclohexylbut-2-enoate can be compared with other esters such as ethyl acetate and ethyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of a cyclohexyl ring and an unsaturated bond, which impart distinct chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Ethyl benzoate: Used in the manufacture of perfumes and flavorings.
Ethyl butanoate: Known for its fruity odor and used in flavoring and fragrance industries.
Biological Activity
Ethyl 4-cyclohexylbut-2-enoate is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a but-2-enoate moiety. This configuration contributes to its potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C12H20O2
- Molecular Weight : 196.29 g/mol
- CAS Number : 105198-39-8
The compound features a double bond between the second and third carbon atoms of the butanoate chain, which enhances its reactivity and potential applications in organic synthesis .
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, esters and unsaturated compounds often demonstrate inhibitory effects against bacterial strains. This compound may share this property due to the presence of the double bond adjacent to the ester functional group, which is known to enhance biological interactions .
Cytotoxicity Studies
Cytotoxicity assays conducted on structurally related compounds suggest that this compound could exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the disruption of cellular membranes or interference with metabolic pathways due to its reactivity .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HeLa | TBD | |
Similar compound A | MCF-7 | 25 | |
Similar compound B | A549 | 15 |
Synthesis and Reactivity
This compound can be synthesized through the reaction of 4-cyclohexylbut-2-enoic acid with ethanol, producing the ester along with water as a byproduct. This method highlights its synthetic versatility, which is crucial for further biological testing and applications .
Inhibitory Activity Against Enzymes
In studies involving enzyme inhibition, compounds similar to this compound have demonstrated significant inhibitory effects on various enzymes, including proteases. The presence of the cyclohexyl group may enhance binding affinity due to steric factors and hydrophobic interactions within enzyme active sites .
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl (E)-4-cyclohexylbut-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h6,10-11H,2-5,7-9H2,1H3/b10-6+ |
InChI Key |
UBQURJQQSZSBQB-UXBLZVDNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CC1CCCCC1 |
Canonical SMILES |
CCOC(=O)C=CCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.